molecular formula C16H21ClN2O3 B3109905 (2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate CAS No. 177707-17-4

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B3109905
CAS No.: 177707-17-4
M. Wt: 324.8 g/mol
InChI Key: WNBSMMYLGFGMGS-LSDHHAIUSA-N
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Description

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including a piperidine ring substituted with an acetamido group and a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using a suitable chlorobenzyl halide.

    Acetylation: The acetamido group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the methyl ester of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.

    Pharmaceuticals: The compound may exhibit pharmacological activities, making it a candidate for drug development.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of (2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-methyl 4-acetamido-2-benzylpiperidine-1-carboxylate: Similar structure but lacks the chlorine atom on the benzyl group.

    (2R,4S)-methyl 4-acetamido-2-(4-fluorobenzyl)piperidine-1-carboxylate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorobenzyl group in (2R,4S)-methyl 4-acetamido-2-(4-chlorobenzyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

IUPAC Name

methyl (2R,4S)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-11(20)18-14-7-8-19(16(21)22-2)15(10-14)9-12-3-5-13(17)6-4-12/h3-6,14-15H,7-10H2,1-2H3,(H,18,20)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBSMMYLGFGMGS-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN([C@@H](C1)CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118421
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177707-17-4
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177707-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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